2-[(3-Fluorophenyl)sulfonyl]pyridine
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Overview
Description
2-[(3-Fluorophenyl)sulfonyl]pyridine is an organic compound that features a pyridine ring substituted with a sulfonyl group attached to a 3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)sulfonyl]pyridine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with pyridine under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
3-Fluorobenzenesulfonyl chloride+Pyridine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)sulfonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide or sulfoxide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(3-Fluorophenyl)sulfonyl]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be utilized in the synthesis of agrochemicals or specialty chemicals with desired functionalities.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)sulfonyl]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the binding affinity and selectivity of the compound towards its target.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Similar structure but lacks the sulfonyl group.
3-Fluorobenzenesulfonyl chloride: Precursor in the synthesis of 2-[(3-Fluorophenyl)sulfonyl]pyridine.
2-[(4-Fluorophenyl)sulfonyl]pyridine: Similar structure with the fluorine atom in a different position.
Uniqueness
This compound is unique due to the presence of both the sulfonyl group and the fluorine atom, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
950693-98-8 |
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Molecular Formula |
C11H8FNO2S |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(3-fluorophenyl)sulfonylpyridine |
InChI |
InChI=1S/C11H8FNO2S/c12-9-4-3-5-10(8-9)16(14,15)11-6-1-2-7-13-11/h1-8H |
InChI Key |
XASCTPHZGQGZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
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